1-Amino-2-methyldecan-3-ol
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Overview
Description
1-Amino-2-methyldecan-3-ol is an organic compound with the molecular formula C11H25NO It is a type of amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-methyldecan-3-ol can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-methyldecan-3-ol with ammonia under controlled conditions can yield the desired amino alcohol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methyldecan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted amino alcohols depending on the reagents used.
Scientific Research Applications
1-Amino-2-methyldecan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-amino-2-methyldecan-3-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
- 1-Amino-2-methylundecan-3-ol
- 1-Amino-2-methyldodecan-3-ol
- 1-Amino-2-methyltridecan-3-ol
Comparison: 1-Amino-2-methyldecan-3-ol is unique due to its specific carbon chain length and the position of the amino and hydroxyl groups. This structural uniqueness can influence its reactivity and the types of interactions it can participate in, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H25NO |
---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
1-amino-2-methyldecan-3-ol |
InChI |
InChI=1S/C11H25NO/c1-3-4-5-6-7-8-11(13)10(2)9-12/h10-11,13H,3-9,12H2,1-2H3 |
InChI Key |
HFXBLACEJYRTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(C)CN)O |
Origin of Product |
United States |
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